3-chloro-2-(difluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

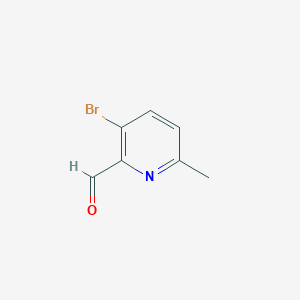

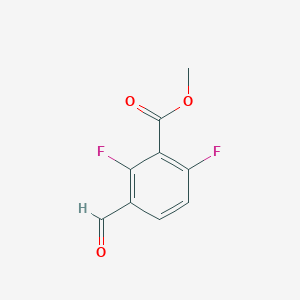

Benzoic acid derivatives, such as “3-chloro-2-(difluoromethyl)benzoic acid”, are aromatic carboxylic acids where one of the hydrogen atoms in the benzene ring is replaced by a carboxyl group (-COOH). They are widely used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a carboxyl group (-COOH), a chlorine atom, and a difluoromethyl group (-CF2H) attached to it . The exact positions of these substituents on the benzene ring would depend on the specific compound.Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including esterification, reduction, and decarboxylation . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many benzoic acid derivatives are irritants and can cause harm if ingested, inhaled, or come into contact with the skin . Always refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information.

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-2-(difluoromethyl)benzoic acid involves the introduction of a chloro group and a difluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "Chlorine gas", "Difluoromethane", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Methanol" ], "Reaction": [ "Benzoic acid is first reacted with thionyl chloride to form benzoyl chloride.", "Benzoyl chloride is then reacted with chlorine gas in the presence of a catalyst to introduce a chloro group onto the benzene ring.", "Difluoromethane is then reacted with sodium hydroxide and sulfuric acid to form difluoromethylsulfonic acid.", "The difluoromethylsulfonic acid is then reacted with benzene in the presence of a catalyst to introduce a difluoromethyl group onto the benzene ring.", "The resulting compound is then hydrolyzed with sodium hydroxide to form 3-chloro-2-(difluoromethyl)benzoic acid.", "The final step involves the esterification of 3-chloro-2-(difluoromethyl)benzoic acid with acetic anhydride and sodium acetate in methanol to form the desired compound." ] } | |

Número CAS |

1780697-53-1 |

Fórmula molecular |

C8H5ClF2O2 |

Peso molecular |

206.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.